

Assessing the Purity of Commercially Available Delphinidin 3-galactoside: A Comparative Guide

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Compound of Interest

Compound Name: *Delphinidin 3-galactoside*

Cat. No.: *B150078*

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The burgeoning interest in the therapeutic potential of anthocyanins, such as **Delphinidin 3-galactoside**, necessitates a thorough understanding of the purity of commercially available standards. The reliability and reproducibility of research findings, particularly in preclinical and clinical studies, are intrinsically linked to the quality of the chemical reagents used. This guide provides a comparative assessment of commercially available **Delphinidin 3-galactoside**, outlines key experimental protocols for purity verification, and illustrates a relevant biological pathway influenced by this compound.

Commercial Supplier Purity Comparison

The purity of **Delphinidin 3-galactoside**, often supplied as the chloride salt, is a critical parameter for researchers. While independent comparative studies are not readily available in the public domain, a review of product information and Certificates of Analysis (CoA) from various suppliers provides insight into the stated purity levels. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique cited for purity assessment.

Supplier	Product Name	CAS Number	Stated Purity (HPLC)	Analytical Methods Mentioned
PhytoLab	Delphinidin 3-galactoside chloride phyproof® Reference Substance	28500-00-7	≥95.0%	HPLC
Extrasynthese	Delphinidin-3-O-galactoside chloride	28500-00-7	Chromatographic Purity	Not specified in detail
ChemFaces	Delphinidin-3-O-galactoside chloride	28500-00-7	>98%	HPLC, NMR
BioCrick	Delphinidin-3-O-galactoside chloride	28500-00-7	>98%	HPLC, NMR
Carl ROTH	Delphinidin 3-galactoside chloride ROTICHROM® HPLC	28500-00-7	Not explicitly stated; supplied with chromatogram	HPLC

Note: The data presented in this table is based on publicly available information from the suppliers' websites and Certificates of Analysis. Purity can vary between lots, and it is crucial to consult the specific CoA for the product received.

Potential Impurities

Common impurities in commercially available anthocyanin standards can arise from the extraction and purification process from natural sources or from synthetic routes. These may include:

- Other Anthocyanins: Co-extracted anthocyanins with similar structures (e.g., other delphinidin glycosides, cyanidin glycosides).
- Aglycone Form: The delphinidin aglycone (the flavonoid without the sugar moiety) due to hydrolysis.
- Residual Solvents: Solvents used during extraction and purification.
- Degradation Products: Anthocyanins are susceptible to degradation by factors such as pH, light, and temperature.

Experimental Protocols for Purity Assessment

Researchers can independently verify the purity of their **Delphinidin 3-galactoside** standard using the following established analytical methods.

High-Performance Liquid Chromatography (HPLC-UV/Vis)

HPLC coupled with a UV/Vis detector is the standard method for assessing the purity of anthocyanins.

Methodology:

- Instrumentation: A standard HPLC system with a diode array detector (DAD) or a variable wavelength detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.
- Mobile Phase: A gradient elution is typically employed using a two-solvent system:
 - Solvent A: Aqueous solution with a small percentage of acid (e.g., 0.1% formic acid or 5% acetic acid) to maintain the flavylium cation form of the anthocyanin.
 - Solvent B: Acetonitrile or methanol.

- **Gradient Program:** A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compound of interest and any impurities.
- **Detection:** Monitoring at the wavelength of maximum absorbance for **Delphinidin 3-galactoside**, which is typically around 520-530 nm.
- **Quantification:** Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a more definitive identification of the compound and any impurities by providing mass-to-charge ratio (m/z) information.

Methodology:

- **Instrumentation:** An HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF).
- **Ionization Source:** Electrospray ionization (ESI) in positive ion mode is typically used for anthocyanins.
- **Chromatographic Conditions:** Similar to the HPLC-UV/Vis method.
- **Mass Spectrometry Parameters:**
 - **Full Scan:** To identify the molecular ion of **Delphinidin 3-galactoside** ($[M]^+$) and other co-eluting compounds.
 - **MS/MS Fragmentation:** The molecular ion is fragmented to produce a characteristic fragmentation pattern, which can be compared to literature data for structural confirmation. The major fragment ion corresponds to the delphinidin aglycone.
- **Data Analysis:** Extracted ion chromatograms (EICs) for the expected m/z of **Delphinidin 3-galactoside** and potential impurities are used to assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

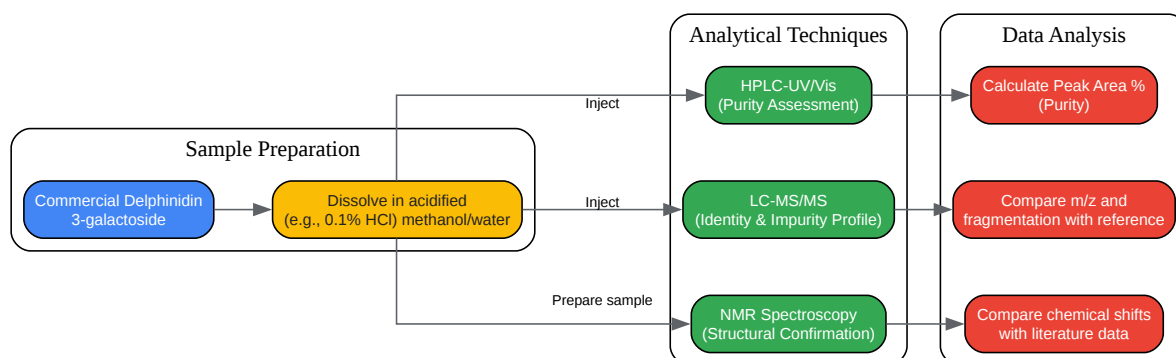
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of **Delphinidin 3-galactoside**.

Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent such as methanol-d₄ (CD₃OD) with a small amount of acid (e.g., DCl or TFA-d) to stabilize the compound.
- Experiments:
 - ¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including the characteristic signals of the aromatic rings and the sugar moiety.
 - ¹³C NMR: Provides information on the carbon skeleton of the molecule.
 - 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the structure and the glycosylation site.
- Purity Assessment: The presence of unexpected signals in the NMR spectra can indicate the presence of impurities.

Mandatory Visualizations

Analytical Workflow for Purity Assessment

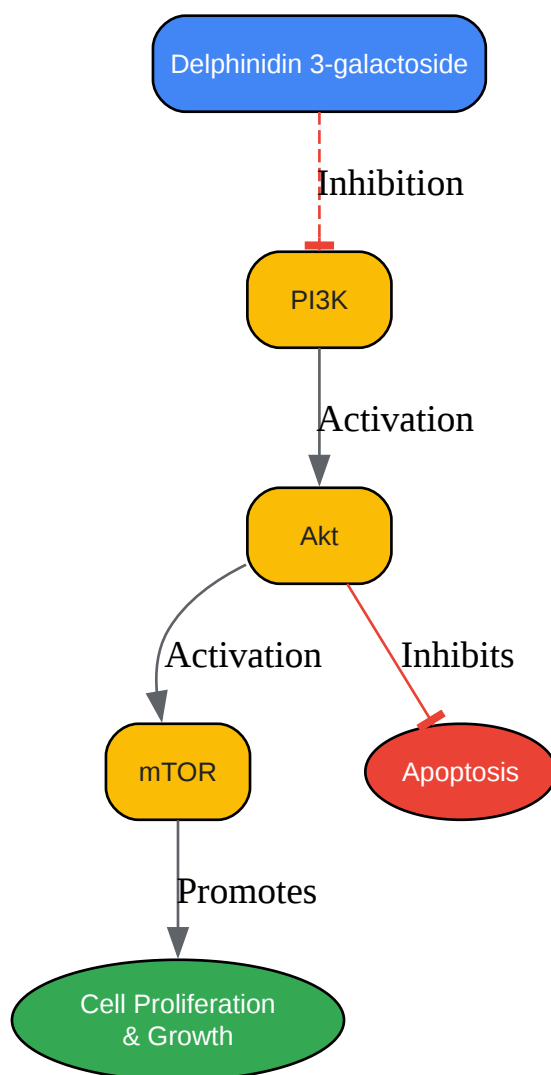


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Caption: Workflow for assessing the purity of **Delphinidin 3-galactoside**.

Delphinidin 3-galactoside and the PI3K/Akt/mTOR Signaling Pathway

Delphinidin and its glycosides have been shown to modulate several key signaling pathways involved in cellular processes such as cell growth, proliferation, and survival. One of the well-documented pathways is the PI3K/Akt/mTOR pathway, which is often dysregulated in various diseases, including cancer.



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Caption: Inhibition of the PI3K/Akt/mTOR pathway by **Delphinidin 3-galactoside**.

In conclusion, while commercial suppliers provide a stated purity for **Delphinidin 3-galactoside**, it is prudent for researchers to have the capability to independently verify this critical parameter. The experimental protocols outlined in this guide provide a framework for such an assessment. Furthermore, understanding the interaction of this compound with key biological pathways, such as the PI3K/Akt/mTOR pathway, is essential for elucidating its mechanism of action in various disease models.

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